molecular formula C14H18O6 B1384124 Phthalic acid, bis-methylglycol ester D4 CAS No. 1398065-54-7

Phthalic acid, bis-methylglycol ester D4

Cat. No. B1384124
CAS RN: 1398065-54-7
M. Wt: 286.31 g/mol
InChI Key: HSUIVCLOAAJSRE-LNFUJOGGSA-N
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Description

Phthalic acid, bis-methylglycol ester D4 is a chemical compound with the molecular formula C14 2H4 H14 O6 . It is used in various fields such as pharmaceuticals, food & beverage, environmental forensic & toxicology, and industrial proficiency testing . The CAS number for this compound is 1398065-54-7 .


Molecular Structure Analysis

The molecular structure of Phthalic acid, bis-methylglycol ester D4 consists of 14 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The InChI representation of the molecule is InChI=1S/C14H18O6/c1-17-7-9-19-13 (15)11-5-3-4-6-12 (11)14 (16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D .


Physical And Chemical Properties Analysis

Phthalic acid, bis-methylglycol ester D4 has a molecular weight of 286.31 g/mol . It has a topological polar surface area of 71.1 Ų and a complexity of 274 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds .

Scientific Research Applications

Food and Beverage Analysis

Phthalic acid esters, including bis-methylglycol ester D4, are often used as reference materials in the food and beverage industry for quality control and testing. They help in identifying and quantifying the presence of phthalates, which are additives that can leach into food products from packaging materials .

Environmental Analysis

In environmental research, this compound serves as a standard for the detection and analysis of phthalates in environmental samples. It’s crucial for monitoring soil, water, and atmospheric contaminants and understanding their impact on ecosystems .

High-Energy Lithium Metal Batteries

The compound has been utilized in the development of high-energy and high-safety lithium metal batteries. Its unique structure, which hybridizes carbonate and ether groups, contributes to the stability and efficiency of these batteries .

Pharmaceutical Research

In pharmaceutical research, bis-methylglycol ester D4 is used as a reference standard for drug development and testing. It aids in the analysis of drug purity, potency, and the identification of related compounds .

Material Science

This compound is also significant in material science, particularly in the study of polymers. It helps in understanding the interaction of phthalates with various materials and their effects on the physical properties of plastics .

Analytical Chemistry

As a reference material in analytical chemistry, bis-methylglycol ester D4 is used for method development, calibration of instruments, and validation of analytical procedures, ensuring the accuracy and reliability of chemical analyses .

Toxicology

In toxicological studies, it’s essential for assessing the exposure levels and potential health risks associated with phthalate esters. It allows for the creation of accurate models to predict human and ecological risks .

Allelopathy and Biological Activities

Research has indicated that phthalic acid esters may have natural sources and exhibit biological activities such as allelopathic, antimicrobial, and insecticidal properties. This compound can be used to explore these effects further and understand their implications in biological systems .

Safety and Hazards

Phthalic acid, bis-methylglycol ester D4 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUIVCLOAAJSRE-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334591
Record name Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic acid, bis-methylglycol ester D4

CAS RN

1398065-54-7
Record name Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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